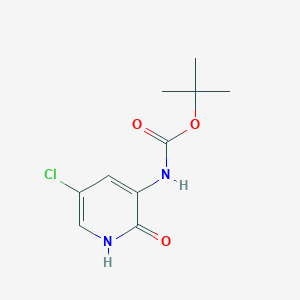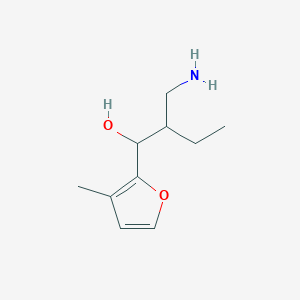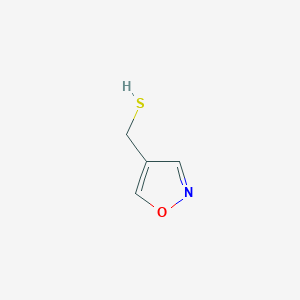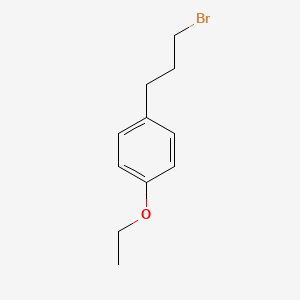
1-Cyclopropylhexan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropylhexan-1-amine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a cyclopropyl group attached to a hexane chain, with an amine group at the first position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in research and industry.
Preparation Methods
The synthesis of 1-Cyclopropylhexan-1-amine hydrochloride typically involves multiple steps. One common method starts with the preparation of the corresponding carboxylic acid, which is then subjected to a Curtius degradation to yield the desired amine. The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrogen chloride in diethyl ether .
Industrial production methods often focus on scalability and yield optimization. For instance, the use of commercially available starting materials and efficient reaction conditions can significantly enhance the overall yield and purity of the final product .
Chemical Reactions Analysis
1-Cyclopropylhexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclopropylhexan-1-amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclopropylhexan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function. The cyclopropyl group may also contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
1-Cyclopropylhexan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-Cyclopropylhexan-1-amine: The non-hydrochloride form, which has different solubility and reactivity properties.
Cyclopropylamine derivatives: These compounds share the cyclopropyl group but differ in their chain length and functional groups, leading to variations in their chemical and biological activities.
Properties
Molecular Formula |
C9H20ClN |
|---|---|
Molecular Weight |
177.71 g/mol |
IUPAC Name |
1-cyclopropylhexan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H19N.ClH/c1-2-3-4-5-9(10)8-6-7-8;/h8-9H,2-7,10H2,1H3;1H |
InChI Key |
PHYXFNZWYCLHBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C1CC1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.5]nonane-1-carboxylicacid](/img/structure/B13514773.png)


![5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13514801.png)





![3-{Bicyclo[1.1.1]pentan-1-yl}pyrrolidine](/img/structure/B13514835.png)
![2-(Azetidin-3-yloxy)benzo[d]thiazole hydrochloride](/img/structure/B13514844.png)
